molecular formula C16H19N5O3S2 B13360222 6-(3-Methoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Methoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Numéro de catalogue: B13360222
Poids moléculaire: 393.5 g/mol
Clé InChI: GZHQSMLUOFCEFU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class, characterized by a fused triazole-thiadiazole core. The structure features a 3-methoxyphenyl group at position 6 and a 1-(methylsulfonyl)-3-piperidinyl moiety at position 3. Though direct pharmacological data for this compound is unavailable in the literature, its structural analogs demonstrate diverse bioactivities, including anticancer, anti-inflammatory, and antimicrobial effects .

Propriétés

Formule moléculaire

C16H19N5O3S2

Poids moléculaire

393.5 g/mol

Nom IUPAC

6-(3-methoxyphenyl)-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H19N5O3S2/c1-24-13-7-3-5-11(9-13)15-19-21-14(17-18-16(21)25-15)12-6-4-8-20(10-12)26(2,22)23/h3,5,7,9,12H,4,6,8,10H2,1-2H3

Clé InChI

GZHQSMLUOFCEFU-UHFFFAOYSA-N

SMILES canonique

COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C

Origine du produit

United States

Activité Biologique

6-(3-Methoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities. The compound's structure incorporates both triazole and thiadiazole moieties, which are known to enhance biological activity.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole scaffold exhibit broad-spectrum antimicrobial activity. A study demonstrated that derivatives of 1,3,4-thiadiazole showed significant antibacterial effects against various strains of bacteria. For instance:

  • Compound Efficacy : The synthesized derivatives displayed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria .

Anti-inflammatory and Analgesic Activity

The anti-inflammatory properties of 6-(3-Methoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole were evaluated in various animal models. Key findings include:

  • In Vivo Studies : In a carrageenan-induced paw edema model in rats, the compound significantly reduced inflammation with an efficacy comparable to standard NSAIDs like ibuprofen.
  • Analgesic Effects : The compound exhibited analgesic effects in the hot plate test and the tail-flick test at doses of 10-30 mg/kg .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines. Notable results include:

  • Cell Line Testing : It was tested against MCF-7 (breast cancer), A-549 (lung cancer), and HeLa (cervical cancer) cell lines. The IC50 values were found to be below 15 µM for all tested lines.
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers .

Study 1: Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial properties of thiadiazole derivatives:

  • Objective : To assess the effectiveness of new derivatives against resistant bacterial strains.
  • Results : Several derivatives demonstrated significant activity with MIC values lower than those of traditional antibiotics.

Study 2: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory mechanism involved:

  • Methodology : Utilized a rat model to measure cytokine levels post-treatment.
  • Findings : Treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, indicating a reduction in inflammatory response.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on Bioactivity

The bioactivity of triazolo-thiadiazoles is highly substituent-dependent. Key comparisons include:

Position 6 Substituent Position 3 Substituent Biological Activity Reference
4-Fluorophenyl (2-Naphthyloxy)methyl Potent anticancer (HepG2 cells)
Adamantyl 2-Chloro-6-fluorophenyl COX-1/2 inhibition
3-Bromophenyl Quinazolin-3-yl Structural studies
3-Methoxyphenyl (Target) 1-(Methylsulfonyl)-3-piperidinyl Hypothesized: Neuro/anti-inflammatory N/A
  • Electron-withdrawing groups (e.g., fluoro, bromo) at position 6 correlate with enhanced cytotoxicity. For instance, 6-(4-fluorophenyl) derivatives showed sub-G1 phase arrest in HepG2 cells, outperforming doxorubicin .
  • The methoxy group in the target compound may reduce cytotoxicity compared to halogenated analogs but could improve blood-brain barrier penetration for neurological targets.

Méthodes De Préparation

Synthetic Strategies for Triazolo[3,4-b]thiadiazines

The synthesis of 1,2,4-triazolo[3,4-b]thiadiazine derivatives generally involves four main routes:

  • Route a: Acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters. This approach involves the annulation of the triazole ring onto the thiadiazole structure, but its applicability is limited by substrate scope.
  • Route b: Cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles. This is the most common method due to the accessible nucleophilic centers in 4-amino-3-mercaptotriazole, which allow for diverse substitutions at the 5-position and flexibility in the choice of bielectrophiles.
  • Route c: Intermolecular condensation of 3-mercapto-4-arylideneamino-1,2,4-triazoles and α-halo compounds with an activated methylene group.
  • Route d: Ring transformation of oxadiazole-3H-thione through treatment with phenacyl bromide, followed by reaction with hydrazine hydrate to yield the triazolothiadiazine ring.

Synthesis via α-Halocarbonyl Compounds

One efficient route involves treating Schiff bases, derived from the reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with benzaldehydes in acetic acid, with ethyl chloroacetate in the presence of sodium hydride to yield 1,2,4-triazolo[3,4-b]thiadiazine derivatives.

General Procedure for 3,6-Disubstituted-triazolo[3,4-b]thiadiazoles

A common method for synthesizing 3,6-disubstituted-triazolo[3,4-b]thiadiazoles involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with substituted benzoic acids in the presence of phosphorus oxychloride. The reaction mixture is stirred under reflux, then poured into ice-water, neutralized with NaOH solution, and the resulting precipitate is filtered, washed, and recrystallized to obtain the desired product.

Example Synthesis of Triazolothiadiazole Derivatives

The following is a representative procedure for synthesizing related triazolothiadiazoles, which can be adapted for the synthesis of 6-(3-Methoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl]triazolo[3,4-b]thiadiazole.

General Procedure :

  • React substituted benzoyl hydrazines (0.02 mol) with KOH (0.06 mol) in ethanol (25 mL). Add CS2 (0.2 mol) dropwise and stir for 12 h. Filter the resulting yellow potassium dithiocarbazinate salts and wash with ethanol.
  • Dissolve the intermediate potassium dithiocarbazinates in hot water (25 mL) and add hydrazine hydrate (0.2 mol). Reflux the mixture for 3 h, then pour into ice-water and acidify with concentrated hydrochloric acid. Filter the precipitates, wash with water, and recrystallize from ethanol to obtain 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.
  • Dissolve 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols (3.0 mmol) in phosphorus oxychloride (25 mL), add substituted benzoic acid (4.5 mmol) dropwise, and stir the reaction mixture for 3 h under reflux.
  • Pour the mixture into ice-water, adjust to pH 8 with NaOH solution, filter the resulting precipitates, wash with ethanol, and recrystallize from absolute ethanol to obtain the 3,6-disubstituted-triazolo[3,4-b]thiadiazoles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing 6-(3-Methoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and how can purity be ensured?

  • Methodology : The synthesis typically involves multi-step reactions, starting with cyclization to form the triazolo-thiadiazole core. For example:

  • Step 1 : Cyclization of hydrazine derivatives with thiocarbonyl compounds under acidic/basic conditions to form the core structure .
  • Step 2 : Functionalization of the core with a 3-methoxyphenyl group and methylsulfonyl-piperidine moiety via nucleophilic substitution or coupling reactions .
    • Purity Assurance : Use chromatography (HPLC) for purification and validate purity via elemental analysis and spectroscopic methods (¹H NMR, IR) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Techniques :

  • ¹H NMR : Focus on aromatic protons (δ 6.5–8.0 ppm for methoxyphenyl) and piperidinyl protons (δ 1.5–3.5 ppm) .
  • IR Spectroscopy : Identify sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and triazole/thiadiazole ring vibrations (C=N/C-S stretches at ~1600–1500 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ ion) .

Q. How can researchers screen the biological activity of this compound, and what are its primary therapeutic targets?

  • Screening Protocol :

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC values), anticancer activity via MTT assays, and anti-inflammatory effects via COX-2 inhibition .
  • Targets : Prioritize enzymes like 14-α-demethylase (antifungal) or kinases (anticancer) based on structural analogs .

Q. What strategies improve the solubility and stability of this compound in aqueous media for biological testing?

  • Methods :

  • Use co-solvents (e.g., DMSO) or surfactants (e.g., Tween-80) for solubility enhancement .
  • Modify formulation (e.g., liposomal encapsulation) to protect hydrolytically unstable groups (e.g., methylsulfonyl) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

  • Approach :

  • Substituent Variation : Replace methoxyphenyl with electron-withdrawing groups (e.g., Cl, NO₂) to enhance antimicrobial activity .
  • Piperidinyl Modifications : Introduce bulkier substituents (e.g., adamantyl) to improve target binding affinity .
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like 14-α-demethylase .

Q. What experimental and computational methods resolve contradictions in spectroscopic or biological data for triazolo-thiadiazole derivatives?

  • Resolution Strategies :

  • X-ray Crystallography : Validate ambiguous NMR/IR assignments by resolving crystal structures .
  • Density Functional Theory (DFT) : Simulate vibrational spectra to cross-check experimental IR data .
  • Biological Replicates : Repeat assays under standardized conditions (e.g., pH, temperature) to confirm activity trends .

Q. How does molecular docking predict the interaction of this compound with fungal 14-α-demethylase, and what validation experiments are required?

  • Protocol :

  • Docking Software : Use Schrödinger Suite or MOE to model binding poses with PDB:3LD6 .
  • Validation : Compare predicted binding energies with in vitro antifungal activity (e.g., MIC against Candida spp.) .

Q. What in silico tools are most effective for predicting the pharmacokinetic properties of this compound, and how do they compare to experimental data?

  • Tools :

  • SwissADME : Predict logP (lipophilicity), bioavailability, and drug-likeness .
  • pkCSM : Estimate absorption/distribution parameters (e.g., Caco-2 permeability) .
    • Validation : Correlate predictions with in vivo pharmacokinetic studies (e.g., plasma half-life in rodent models) .

Q. How can researchers design experiments to compare the efficacy of this compound with existing reference drugs (e.g., celecoxib)?

  • Experimental Design :

  • Dose-Response Curves : Measure IC₅₀ values for COX-2 inhibition and compare with celecoxib .
  • Selectivity Profiling : Test off-target effects (e.g., COX-1 inhibition) to assess specificity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.